(5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound you’ve described is a complex heterocyclic molecule with a diverse structure. Let’s break it down:
Chemical Name: (5Z)-3-isobutyl-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one
Molecular Formula: CHNOS
Molecular Weight: Approximately 440.5 g/mol
Preparation Methods
Synthetic Routes:
The synthetic routes for this compound involve several steps
Starting Material: Begin with appropriate precursors, such as substituted phenylhydrazine and isobutyraldehyde.
Condensation Reaction: React the phenylhydrazine with isobutyraldehyde to form the pyrazole ring.
Thiazolidinone Formation: Introduce the thiazolidinone moiety by reacting the pyrazole intermediate with a thiol (e.g., thiourea).
Olefination: The final step involves olefination to create the double bond in the side chain.
Industrial Production:
Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. Specific details would depend on the manufacturer and proprietary processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction reactions may reduce the double bond or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Common Reagents: Reagents like sodium hydride (NaH), hydrogen peroxide (HO), and various metal catalysts are commonly used.
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit pharmacological effects, including anticancer, antibacterial, and anti-inflammatory properties.
Materials Science: Its unique structure could be useful for designing novel materials.
Organic Synthesis: It serves as a building block for more complex molecules.
Mechanism of Action
The exact mechanism isn’t well-documented, but it likely interacts with cellular pathways, enzymes, or receptors. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While I don’t have specific data on similar compounds, you can explore related molecules like other thiazolidinones, pyrazoles, and thiazoles. Their structural differences may highlight the uniqueness of the compound you’ve described.
Remember that this compound’s properties and applications are still an active area of research, and further studies will enhance our understanding
Properties
Molecular Formula |
C28H30N4O3S3 |
---|---|
Molecular Weight |
566.8 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[[1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H30N4O3S3/c1-20(2)18-31-27(33)25(37-28(31)36)17-22-19-32(23-9-5-3-6-10-23)29-26(22)21-11-13-24(14-12-21)38(34,35)30-15-7-4-8-16-30/h3,5-6,9-14,17,19-20H,4,7-8,15-16,18H2,1-2H3/b25-17- |
InChI Key |
HKZIGDKYSRWTOY-UQQQWYQISA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
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